Methyl 3-oxo-4-phenylpentanoate
Overview
Description
Methyl 3-oxo-4-phenylpentanoate, also known as this compound, is an organic compound with the molecular formula C12H14O3. It is a derivative of pentanoic acid and features a phenyl group attached to the fourth carbon and a keto group on the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-4-phenylpentanoate typically involves the esterification of 3-oxo-4-phenyl-pentanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
3-Oxo-4-phenyl-pentanoic acid+MethanolH2SO43-Oxo-4-phenyl-pentanoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-phenylpentanoate undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Oxo-4-phenyl-pentanoic acid.
Reduction: 3-Hydroxy-4-phenyl-pentanoic acid methyl ester.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-4-phenylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-phenylpentanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect metabolic pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopentanoate: Similar structure but lacks the phenyl group.
Methyl 4-oxopentanoate: Similar structure but the keto group is on the fourth carbon.
Methyl 3-oxo-4-methylpentanoate: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
Methyl 3-oxo-4-phenylpentanoate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
methyl 3-oxo-4-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKWBEZBGZPJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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